Dechloro perphenazine

Description

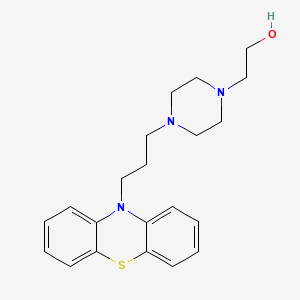

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZVPIJXZDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3533-97-9 | |

| Record name | Dechloro perphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECHLORO PERPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions of Dechloro Perphenazine

Neurotransmitter Receptor Binding Affinity and Selectivity

The mechanism of action for many antipsychotic agents is centered on their ability to bind to and modulate the activity of various neurotransmitter receptors in the brain. patsnap.com Dechloro perphenazine (B1679617) exhibits a distinct binding profile that differentiates it from its parent compound, perphenazine.

Antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, is a primary mechanism for the therapeutic effects of typical antipsychotic drugs. patsnap.compediatriconcall.com

In vitro competition-binding analyses have been conducted to determine the affinity of dechloro perphenazine for dopamine receptors. nih.gov Studies using isolated human receptors expressed in transfected cell lines have shown that this compound binds to dopamine D2 receptors. nih.gov However, its potency for the D2 receptor is considered to be low relative to that of perphenazine. nih.gov

When compared to its parent compound, this compound demonstrates a lower affinity for the dopamine D2 receptor. nih.gov Perphenazine itself is a potent D2 receptor antagonist, with a strong binding affinity. drugbank.comnih.gov In contrast, this compound's interaction with the D2 receptor is less pronounced. nih.gov This difference in affinity is a key pharmacological distinction between the metabolite and the parent drug. While perphenazine's high affinity for D2 receptors is characteristic of typical antipsychotics, the lower D2 affinity of this compound suggests a potentially different functional profile. nih.govnih.gov

Table 1: Comparative Dopamine D2 Receptor Binding Affinity

| Compound | Dopamine D2 Receptor Affinity |

|---|---|

| Perphenazine | Higher Affinity nih.gov |

| This compound (DAPZ) | Lower Affinity nih.gov |

Interactions with serotonin (B10506) receptors, especially the 5-HT2A subtype, are a hallmark of many atypical antipsychotic agents and contribute to their unique clinical profiles. patsnap.com

A significant finding from in vitro binding studies is that this compound demonstrates a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors. nih.gov This binding profile is comparable to that of some atypical neuroleptic agents. nih.gov This contrasts sharply with perphenazine, which, like other typical phenothiazines, shows a higher affinity for D2 receptors than for 5-HT2A receptors. nih.govpatsnap.com This reversal in the ratio of 5-HT2A to D2 receptor affinity for this compound compared to its parent drug is a critical aspect of its pharmacological profile. nih.gov

Table 2: Differential Receptor Affinity of this compound vs. Perphenazine

| Compound | Receptor Affinity Profile |

|---|---|

| This compound (DAPZ) | 5-HT2A Affinity > Dopamine D2 Affinity nih.gov |

| Perphenazine | Dopamine D2 Affinity > 5-HT2A Affinity nih.gov |

Phenothiazine (B1677639) antipsychotics are known to interact with alpha-adrenergic receptors, which can contribute to some of their physiological effects. patsnap.com Perphenazine is known to bind to alpha-adrenergic receptors. patsnap.comdrugbank.com Several other antipsychotics of the phenothiazine class, such as chlorpromazine (B137089), also exhibit high affinity for α1-adrenoceptors. nih.gov Given its structural similarity as a major metabolite, it is plausible that this compound also possesses an affinity for alpha-adrenergic receptors, though specific binding data for this metabolite are not extensively detailed in the available literature.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound (n-dealkylperphenazine, DAPZ) |

| Perphenazine |

| Chlorpromazine |

| Dopamine |

Histamine (B1213489) H1 Receptor Interactions

There is no specific data available from in vitro or in vivo studies detailing the binding affinity or functional activity of this compound at the histamine H1 receptor. The parent compound, perphenazine, is known to act as an antagonist at H1 receptors, which contributes to its sedative effects. Studies on other phenothiazines and their metabolites show varying affinities for the H1 receptor, suggesting that structural modifications, such as the removal of a chlorine atom, would likely alter this interaction. However, without direct experimental evidence, the specific nature and potency of this compound's activity at the H1 receptor remain undetermined.

Muscarinic Cholinergic Receptor Interactions

Similarly, the scientific literature lacks specific information regarding the interaction of this compound with muscarinic cholinergic receptors. Perphenazine and other phenothiazines exhibit varying degrees of antagonism at these receptors, which is associated with anticholinergic side effects. Comparative studies of phenothiazine metabolites have indicated that small changes in chemical structure can significantly impact muscarinic receptor affinity. For instance, metabolites of chlorpromazine and levomepromazine (B1675116) have shown higher binding affinities for muscarinic receptors compared to fluphenazine (B1673473) and perphenazine and their respective metabolites. The precise binding profile of this compound at the different muscarinic receptor subtypes (M1-M5) has not been reported.

Pharmacodynamic Implications of Receptor Binding Profile

Given the absence of a defined receptor binding profile for this compound, its pharmacodynamic implications are entirely theoretical and cannot be substantiated with current evidence.

Hypothesized Modulation of Neural Pathways by this compound

Without knowledge of its receptor affinities, any hypothesis on how this compound might modulate neural pathways would be speculative. The effects of phenothiazines on neural circuits, such as the mesolimbic and nigrostriatal pathways, are primarily dictated by their potent antagonism of dopamine D2 receptors, with contributions from their interactions with a range of other receptors including serotonergic, adrenergic, histaminergic, and cholinergic receptors. The removal of the chlorine atom from the phenothiazine nucleus would alter the electronic and steric properties of the molecule, foreseeably changing its interaction with these receptors and, consequently, its influence on neural pathways. However, the extent and nature of this modulation are unknown.

Metabolic Pathways and Biotransformation of Perphenazine Leading to Dechloro Perphenazine

Enzymatic Biotransformation Processes

Perphenazine (B1679617) undergoes extensive hepatic metabolism through several key enzymatic reactions, including N-dealkylation, sulfoxidation, and hydroxylation drugbank.comresearchgate.net. These Phase I biotransformation reactions are predominantly catalyzed by a superfamily of heme-containing enzymes known as the cytochrome P450 system patsnap.comnih.gov.

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a major metabolic pathway for perphenazine drugbank.comresearchgate.net. In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have identified several specific enzymes responsible for this process. Research indicates that CYP1A2, CYP3A4, CYP2C19, and CYP2D6 are the most significant contributors to the N-dealkylation of perphenazine science.gov.

The contribution of these isoforms varies. At therapeutically relevant concentrations, CYP3A4 is estimated to account for approximately 40% of perphenazine N-dealkylation. The contributions of CYP1A2, CYP2C19, and CYP2D6 are each estimated to be in the range of 20-25% science.gov. The affinity of these enzymes for perphenazine also differs, as indicated by their Michaelis-Menten constant (Km) values.

Kinetic Parameters of CYP Isoforms in Perphenazine N-dealkylation

| CYP Isoform | Apparent Km (μM) | Relative Contribution |

|---|---|---|

| CYP1A2 | 1–2 | ~20–25% |

| CYP3A4 | 7.9 | ~40% |

| CYP2C19 | 14 | ~20–25% |

| CYP2D6 | 1–2 | ~20–25% |

This table summarizes the apparent Michaelis-Menten constant (Km) values and estimated relative contributions of the primary cytochrome P450 isoforms involved in the N-dealkylation of perphenazine. Data sourced from in vitro studies science.gov.

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning it has many different variations (alleles) within the human population researchgate.netresearchgate.net. These genetic variations can lead to significant differences in enzyme activity, which in turn affects the metabolism of drugs that are CYP2D6 substrates, such as perphenazine researchgate.netresearchgate.net. Based on their genetic makeup, individuals can be classified into distinct metabolizer phenotypes fda.govgoogle.com.

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to little or no CYP2D6 enzyme activity. PMs metabolize perphenazine more slowly, which can result in higher plasma concentrations of the parent drug researchgate.netresearchgate.net. This phenotype is found in approximately 7% to 10% of Caucasians researchgate.net.

Intermediate Metabolizers (IMs): This group has one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity compared to extensive metabolizers kuleuven.be.

Extensive Metabolizers (EMs): EMs have two fully functional alleles and are considered to have "normal" metabolic activity kuleuven.be.

Ultrarapid Metabolizers (UMs): These individuals carry multiple copies of the functional CYP2D6 gene, leading to greatly increased enzyme activity and faster metabolism of substrates fda.gov.

The clinical consequence of this polymorphism is that an individual's response to perphenazine can be influenced by their CYP2D6 genotype researchgate.net. For instance, a study on Chinese-Canadians, a population with a high frequency of the reduced-function CYP2D610 allele, found that individuals homozygous for this allele (CYP2D610/CYP2D6*10) had a 2.9-fold higher mean area under the curve for perphenazine concentration compared to those carrying a functional allele nih.gov. This demonstrates that genetic variation in CYP2D6 is a significant factor in the pharmacokinetics of perphenazine nih.gov.

CYP2D6 Metabolizer Phenotypes and Their Characteristics

| Phenotype | Genotype Example | Enzyme Activity | Impact on Perphenazine Metabolism |

|---|---|---|---|

| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4) | Absent | Significantly slowed metabolism, higher plasma levels |

| Intermediate Metabolizer (IM) | One reduced and one non-functional allele (e.g., 10/4) | Reduced | Slowed metabolism |

| Extensive (Normal) Metabolizer (EM) | Two functional alleles (e.g., 1/1) | Normal | "Normal" rate of metabolism |

| Ultrarapid Metabolizer (UM) | Gene duplication of functional alleles (e.g., 1xN/1) | Increased | Accelerated metabolism, lower plasma levels |

This table outlines the classification of individuals based on CYP2D6 genetic polymorphisms and the resulting impact on the metabolism of substrates like perphenazine researchgate.netfda.govkuleuven.be.

In addition to N-dealkylation, perphenazine is extensively metabolized through sulfoxidation and hydroxylation drugbank.comresearchgate.net. Sulfoxidation involves the oxidation of the sulfur atom in the phenothiazine (B1677639) ring structure, leading to the formation of perphenazine sulfoxide (B87167) drugbank.comresearchgate.net. This is a major metabolic route for many phenothiazine drugs nih.gov.

Hydroxylation is another key pathway, involving the addition of a hydroxyl (-OH) group to the aromatic ring of the perphenazine molecule. This reaction is also mediated by CYP450 enzymes, with CYP2D6 playing a significant role researchgate.netresearchgate.net. The primary product of this pathway is 7-hydroxyperphenazine (B3061111), which is an active metabolite researchgate.net. The pharmacokinetics of perphenazine are known to covary with the hydroxylation of debrisoquine, a classic probe for CYP2D6 activity, further underscoring the importance of this enzyme in perphenazine's metabolism researchgate.netresearchgate.net.

Role of Cytochrome P450 Isoenzymes in Perphenazine Metabolism

Identification and Characterization of Dechloro Perphenazine as a Metabolite

The primary metabolites of perphenazine identified in vivo are products of the aforementioned pathways: N-dealkylation, sulfoxidation, and hydroxylation drugbank.comresearchgate.net. This compound is a compound that is structurally identical to perphenazine but lacks the chlorine atom on the phenothiazine ring researchgate.net. Its molecular formula is C₂₁H₂₇N₃OS researchgate.net. While metabolic dechlorination is a known biotransformation pathway for some halogenated compounds, it is not cited in the primary literature as a major metabolic route for perphenazine. Instead, this compound may be considered a related compound or a potential impurity from synthesis kuleuven.benih.gov. The characterization and profiling of perphenazine's established metabolites rely on sophisticated analytical methods.

The identification and quantification of drug metabolites from complex biological matrices such as plasma or serum require highly sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become indispensable tools for this purpose.

Liquid Chromatography (LC): This technique separates the parent drug from its various metabolites based on their physicochemical properties (such as polarity) as they pass through a chromatography column. This separation is crucial for distinguishing between structurally similar compounds.

Mass Spectrometry (MS): Following separation by LC, the compounds are ionized and introduced into a mass spectrometer. The MS instrument separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific molecular fingerprint for identification.

Tandem Mass Spectrometry (MS/MS): This technique adds another layer of specificity. A specific ion (a "parent" or "precursor" ion) corresponding to a potential metabolite is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This fragmentation pattern provides structural information that can confirm the identity of the metabolite.

These methods allow for the detection and accurate measurement of perphenazine and its metabolites, such as N-dealkylated perphenazine and 7-hydroxyperphenazine, even at the low concentrations typically found in biological samples science.gov.

In Vitro Metabolic Studies of Perphenazine and Metabolite Formation

In vitro studies utilizing human liver microsomes (HLM) have been instrumental in identifying the cytochrome P450 (CYP) isoforms responsible for the metabolism of perphenazine. Specifically, the N-dealkylation of perphenazine has been shown to be mediated by several CYP isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.govnih.gov These studies have indicated that at therapeutically relevant concentrations, CYP3A4 may account for approximately 40% of perphenazine's N-dealkylation, with CYP1A2, CYP2C19, and CYP2D6 each contributing about 20-25%. nih.gov

Further in vitro research has also identified other metabolic transformations. For instance, studies with rat liver microsomes have demonstrated that perphenazine undergoes N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net

CYP Isoforms Involved in Perphenazine N-dealkylation (In Vitro)

| CYP Isoform | Relative Contribution to N-dealkylation | Apparent Km (µM) |

|---|---|---|

| CYP1A2 | 20-25% | 1-2 |

| CYP3A4 | ~40% | 7.9 |

| CYP2C19 | 20-25% | 14 |

| CYP2D6 | 20-25% | 1-2 |

In Vivo Detection and Quantification of this compound

In a study involving elderly patients treated with perphenazine, the mean concentration of the parent drug was 1.5 ± 1.4 ng/mL, while the principal metabolite, N-dealkylperphenazine, was present at a higher concentration of 2.0 ± 1.6 ng/mL. nih.gov The concentration of 7-hydroxyperphenazine was found to be 0.8 ± 1.9 ng/mL. nih.gov These findings highlight that metabolites of perphenazine can be present in vivo at concentrations comparable to or even exceeding that of the parent compound. nih.gov

In Vivo Plasma Concentrations of Perphenazine and its Metabolites

| Compound | Mean Concentration (ng/mL) ± SD |

|---|---|

| Perphenazine | 1.5 ± 1.4 |

| N-dealkylperphenazine (DAPZ) | 2.0 ± 1.6 |

| 7-hydroxyperphenazine | 0.8 ± 1.9 |

Comparative Metabolic Fate of Halogenated vs. Dechlorinated Phenothiazines

The metabolic fate of halogenated compounds can differ from their dechlorinated counterparts. While research directly comparing the metabolism of halogenated and dechlorinated phenothiazines is limited, studies on other halogenated compounds suggest that the presence of a halogen atom can influence the rate and pathway of metabolism. For instance, research on ring-halogenated 3,3-dimethyl-1-phenyltriazenes indicated that ring halogenation prolonged metabolic detoxification. This suggests that the removal of the chlorine atom from perphenazine to form this compound could potentially alter its subsequent metabolic processing and elimination from the body. However, without specific studies on this compound, this remains a point of extrapolation. It is known that photodehalogenation of chlorinated phenothiazines can occur upon exposure to light, but this is a chemical degradation process rather than a metabolic one. researchgate.net

Impact of Co-administered Substances on Perphenazine Metabolism and Dechlorination

The metabolism of perphenazine can be significantly influenced by the co-administration of other substances that affect the activity of cytochrome P450 enzymes. mdpi.com

Inducers and Inhibitors of CYP Enzymes

CYP Enzyme Inducers: Substances that induce the activity of CYP enzymes can accelerate the metabolism of perphenazine, leading to lower plasma concentrations. mdpi.com For example, carbamazepine, a known inducer of CYP3A4, can substantially reduce the plasma levels of perphenazine. mdedge.com Smoking is also known to induce CYP1A2, which can increase the clearance of perphenazine in smokers compared to non-smokers. nih.gov

CYP Enzyme Inhibitors: Conversely, inhibitors of CYP enzymes can decrease the metabolism of perphenazine, resulting in higher plasma concentrations. mdpi.com For example, the co-administration of fluoxetine, a potent inhibitor of CYP2D6, can lead to increased plasma levels and a longer elimination half-life of perphenazine. wikipedia.org Other drugs that inhibit CYP1A2, CYP2C19, or CYP3A4 could also be expected to impact perphenazine metabolism. nih.gov

Examples of Substances Affecting Perphenazine Metabolism

| Substance | Effect on Perphenazine Metabolism | Affected CYP Enzyme(s) |

|---|---|---|

| Carbamazepine | Induction (Increased Metabolism) | CYP3A4 |

| Smoking | Induction (Increased Metabolism) | CYP1A2 |

| Fluoxetine | Inhibition (Decreased Metabolism) | CYP2D6 |

| Ketoconazole | Inhibition (Decreased Metabolism) | CYP3A4 |

| Fluvoxamine | Inhibition (Decreased Metabolism) | CYP1A2, CYP2C19 |

| Quinidine | Inhibition (Decreased Metabolism) | CYP2D6 |

Pharmacological Activity of Dechloro Perphenazine

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. These studies, conducted in a controlled laboratory setting outside of a living organism, allow for a detailed examination of a compound's interaction with specific biological targets. For a compound like Dechloro perphenazine (B1679617), this would typically involve a series of cell-based assays to determine its effects on receptors and cellular pathways.

Cell-Based Assays for Receptor Activation/Inhibition

Specific data from cell-based assays detailing receptor activation or inhibition by Dechloro perphenazine are not available in the current body of scientific literature.

Generally, for psychoactive compounds such as phenothiazines, the initial characterization involves assessing their binding affinity and functional activity at various neurotransmitter receptors. Competition-binding analyses are commonly employed for this purpose. These assays utilize isolated human receptors expressed in transfected cell lines to determine how strongly a compound binds to a specific receptor, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.gov For instance, studies on perphenazine and its metabolites have used such assays to determine their affinity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs. nih.govguidetopharmacology.org The results of these assays are crucial for predicting a compound's potential therapeutic effects and mechanism of action. guidetopharmacology.org

Studies on Cellular Signaling Pathways Modulated by this compound

There are no specific studies detailing the cellular signaling pathways modulated by this compound.

Phenothiazine (B1677639) derivatives, as a class, are known to exert their effects primarily by acting as antagonists at dopamine D1 and D2 receptors. drugbank.com This receptor blockade initiates a cascade of downstream intracellular signaling events. The antiemetic properties of these compounds, for example, are largely attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone of the brain. drugbank.comnih.gov Furthermore, some phenothiazines also interact with other receptors, including alpha-adrenergic receptors, which are linked to G protein-coupled signaling pathways that activate second messenger systems. drugbank.com Research on perphenazine has shown it can induce mitochondrial damage and activate caspase-3, a key enzyme in apoptosis (programmed cell death), in human cell lines. selleckchem.comelsevierpure.com

Autophagy Modulation by Phenothiazine Derivatives, Including this compound

While the modulation of autophagy by various phenothiazine derivatives has been a subject of research, no studies specifically mention this compound.

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Its modulation is being explored as a therapeutic strategy in various diseases, including cancer. researchgate.netnih.govmdpi.com Numerous in vitro studies have demonstrated that phenothiazine derivatives can modulate autophagy. researchgate.netnih.gov This modulation can either be dependent on or independent of the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.govcell-stress.com The specific effect of a phenothiazine derivative on autophagy often depends on its concentration and the type of cell line being studied. researchgate.netnih.gov This area of research highlights a potential mechanism for the anti-cancer properties observed with some phenothiazines. nih.gov

Table 1: Phenothiazine Derivatives Investigated for Autophagy Modulation

| Compound | Reported Effect on Autophagy |

|---|---|

| Chlorpromazine (B137089) | Can modulate autophagy researchgate.netnih.gov |

| Fluphenazine (B1673473) | Can modulate autophagy nih.gov |

| Perphenazine | Can modulate autophagy nih.gov |

| Prochlorperazine | Can modulate autophagy nih.gov |

| Thioridazine | Can modulate autophagy nih.govcell-stress.com |

| Trifluoperazine | Can modulate autophagy nih.govcell-stress.com |

| Methotrimeprazine | Can modulate autophagy nih.gov |

| Promethazine | Can modulate autophagy researchgate.net |

Preclinical In Vivo Efficacy Studies

In vivo studies, conducted in living organisms, are essential for evaluating the systemic effects of a potential drug. These preclinical studies bridge the gap between initial laboratory findings and human clinical trials.

Animal Models for Assessing Neuropharmacological Effects

Specific animal model studies for this compound have not been reported.

The development of antipsychotic drugs relies heavily on the use of validated animal models that can predict clinical efficacy. mdpi.comresearchgate.net These models are designed to mimic certain aspects of human psychiatric disorders. researchgate.net Common models include those that assess a compound's ability to reverse behavioral changes induced by psychotomimetic drugs like dopamine agonists. researchgate.net For instance, behaviors such as stereotypies (repetitive, functionless behaviors) and hyperlocomotion induced in rodents are used to screen for antipsychotic potential. researchgate.net The conditioned avoidance response test is another classical model used to evaluate the efficacy of these drugs. researchgate.netnih.gov These experimental setups are crucial for understanding the neuropharmacological profile of new compounds. mdpi.com

Evaluation of Behavioral and Physiological Effects in Animal Models

There is no available data on the specific behavioral and physiological effects of this compound in animal models.

Comparative Efficacy with Perphenazine in Animal Models

Limited direct comparative efficacy studies in animal models between this compound and its parent compound, perphenazine, are available in publicly accessible literature. However, the pharmacological activity of phenothiazine derivatives is well-documented in various animal models of psychosis. These models are crucial for predicting the antipsychotic responses in humans, including positive, negative, and cognitive symptoms. nih.gov

Typically, the efficacy of antipsychotic drugs is evaluated in animal models that mimic certain aspects of schizophrenia. For instance, locomotor hyperactivity induced by dopamine agonists like amphetamine or NMDA receptor antagonists such as phencyclidine (PCP) is a common behavioral paradigm used to screen for potential antipsychotic effects. nih.gov The ability of a compound to reduce this hyperactivity is often correlated with its potential to alleviate psychotic symptoms.

While specific data for this compound is scarce, studies on other phenothiazines demonstrate that structural modifications, such as the removal of a chlorine atom, can significantly alter the drug's activity profile. nih.gov It is plausible that the absence of the chlorine atom in this compound would result in a different efficacy profile compared to perphenazine in these preclinical models. mdpi.com For example, the potency of phenothiazines as inhibitors of dopamine-sensitive adenylate cyclase, an action correlated with antipsychotic efficacy, is influenced by substituents on the phenothiazine ring. nih.gov

Further research utilizing established animal models would be necessary to delineate the specific comparative efficacy of this compound and perphenazine. Such studies would provide valuable insights into how the dechlorination of perphenazine impacts its therapeutic potential.

Structure-Activity Relationships of this compound

The structure-activity relationship (SAR) of phenothiazine derivatives has been a subject of extensive research, providing a framework for understanding how molecular modifications influence pharmacological activity. The case of this compound offers a specific example of how a seemingly minor structural change—the removal of a chlorine atom—can have significant implications for the compound's interaction with biological targets.

Influence of Dechlorination on Pharmacological Potency

The substitution pattern on the phenothiazine nucleus is a critical determinant of antipsychotic potency. Specifically, the presence of an electron-withdrawing group at the 2-position of the A ring, such as a chlorine atom in perphenazine, is associated with enhanced neuroleptic activity. nih.gov This is because the substituent influences the conformation of the side chain, tilting it towards the A ring, which is believed to be a key aspect of its interaction with the dopamine receptor. nih.gov

The removal of this chlorine atom to form this compound would be expected to reduce its pharmacological potency relative to perphenazine. This is based on the established SAR principles for phenothiazines, where the 2-substituent plays a crucial role in conferring high potency. nih.gov The lack of this electron-withdrawing group would likely alter the electronic distribution and conformation of the molecule, thereby affecting its binding affinity for dopamine receptors and subsequent biological response.

Table 1: Comparative Structural Features of Perphenazine and this compound

| Feature | Perphenazine | This compound |

| Molecular Formula | C21H26ClN3OS nih.gov | C21H27N3OS fda.gov |

| Molecular Weight | 403.97 g/mol wikipedia.org | 369.53 g/mol fda.gov |

| Substituent at 2-position | Chlorine nih.gov | Hydrogen fda.gov |

Conformational Analysis and Receptor Recognition

The three-dimensional conformation of a drug molecule is paramount for its recognition by and interaction with its biological target. For phenothiazine antipsychotics, the spatial relationship between the phenothiazine ring system and the side-chain nitrogen atom is critical for dopamine receptor antagonism. nih.gov Molecular modeling and conformational analysis studies have been employed to identify the biologically active conformations of these compounds. nih.gov

The presence of a substituent at the 2-position of the phenothiazine ring, as in perphenazine, induces a conformational tilt in the side chain. nih.gov This specific orientation is thought to mimic the conformation of dopamine, allowing it to bind effectively to dopamine receptors. nih.gov In this compound, the absence of the 2-substituent would likely result in a different preferred conformation of the side chain, potentially leading to a reduced affinity for the dopamine receptor. The van der Waals forces exerted by the 2-substituent are significant in determining this crucial conformational feature. nih.gov

Quantum Chemical Properties and Biological Activity

Quantum chemical calculations can provide insights into the electronic properties of molecules, which in turn can be correlated with their biological activity. sciencepublishinggroup.com Descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, can be indicative of a molecule's reactivity and potential to interact with biological systems. sciencepublishinggroup.com

Potential Therapeutic Implications of this compound Activity

Understanding the pharmacological profile of this compound, a metabolite and analog of the potent antipsychotic perphenazine, has potential implications for therapeutic strategies in psychiatry.

Neuroleptic-like Effects and Their Relationship to Parent Compound

Perphenazine is a well-established typical antipsychotic that exerts its therapeutic effects primarily through the blockade of dopamine D2 receptors in the brain. wikipedia.orgyoutube.com This action is responsible for its efficacy in treating psychotic symptoms. fda.gov Given that this compound is a close structural analog, it is plausible that it retains some neuroleptic-like activity, albeit likely with reduced potency due to the absence of the chlorine atom.

It is also important to consider that the term "neuroleptic" encompasses a range of effects, including the potential for extrapyramidal side effects. nih.gov The propensity of a phenothiazine to induce these side effects is also related to its dopamine receptor blocking activity. goodrx.com Therefore, a detailed characterization of this compound's interaction with dopamine and other neurotransmitter receptors is essential to fully understand its potential therapeutic implications.

Investigation of Novel Pharmacological Actions

The pharmacological actions of phenothiazine derivatives are intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. Perphenazine, a well-established antipsychotic, features a chlorine atom at the 2-position of its phenothiazine ring system. This electron-withdrawing group is known to be a key determinant of its potent dopamine D2 receptor antagonism, which is central to its therapeutic effects in schizophrenia.

This compound, as its name suggests, lacks this chlorine atom. Based on extensive structure-activity relationship (SAR) studies of phenothiazines, the removal of this electron-withdrawing group would be expected to significantly alter the compound's pharmacological profile. It is hypothesized that this compound would exhibit a reduced affinity for dopamine D2 receptors compared to perphenazine. This is because the chlorine atom in perphenazine is thought to contribute to the optimal conformation of the side chain for receptor binding.

Consequently, any novel pharmacological actions of this compound would likely emerge from its altered receptor binding profile. It may exhibit a relatively higher affinity for other receptors, such as serotonin, histamine (B1213489), or adrenergic receptors, which could translate into a different therapeutic or side-effect profile. However, without direct experimental data, these remain theoretical considerations.

To illustrate the type of data necessary to characterize the pharmacological actions of this compound, the following table presents the known receptor binding affinities of perphenazine.

| Receptor | Perphenazine Ki (nM) | This compound Ki (nM) |

| Dopamine D1 | Data not available | Data not available |

| Dopamine D2 | 0.8 | Data not available |

| Serotonin 5-HT1A | Data not available | Data not available |

| Serotonin 5-HT2A | 3.6 | Data not available |

| Alpha-1 Adrenergic | 1.6 | Data not available |

| Histamine H1 | 2.1 | Data not available |

| Muscarinic M1 | 69 | Data not available |

| Ki (inhibition constant) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher affinity. Data for this compound is not available and is presented here for illustrative purposes. |

Potential for Repurposing in Other Disease States (e.g., Cancer Research)nih.gov

The potential for repurposing phenothiazine derivatives in oncology has been an area of active research. Perphenazine, along with other phenothiazines like fluphenazine and prochlorperazine, has demonstrated anticancer activity in various preclinical studies. researchgate.net The proposed mechanisms for these effects are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. researchgate.net

The role of the chlorine atom in the anticancer activity of perphenazine is not as clearly defined as its role in antipsychotic activity. Some studies on other phenothiazine analogs suggest that the substituent at the 2-position can influence their cytotoxic effects. Therefore, it is plausible that this compound may retain some anticancer properties.

Research into the anticancer potential of this compound would need to systematically evaluate its efficacy in various cancer cell lines and animal models. Key areas of investigation would include:

Cytotoxicity: Determining the concentration of this compound required to inhibit the growth of or kill cancer cells.

Mechanism of Action: Elucidating the molecular pathways through which this compound exerts its anticancer effects. This could involve studying its impact on apoptosis, the cell cycle, and specific signaling proteins.

In Vivo Efficacy: Assessing the ability of this compound to inhibit tumor growth in animal models of cancer.

The following table summarizes some of the reported in vitro anticancer activities of perphenazine, which would serve as a benchmark for evaluating this compound.

| Cancer Cell Line | Perphenazine IC50 (µM) | This compound IC50 (µM) |

| Glioblastoma (U-87 MG) | ~20 | Data not available |

| Melanoma (A375) | ~15 | Data not available |

| Breast Cancer (MCF-7) | ~25 | Data not available |

| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for this compound is not available and is presented here for illustrative purposes. |

Toxicological Considerations of Dechloro Perphenazine

Preclinical Toxicity Studies

Comprehensive preclinical toxicity studies are essential to characterize the safety profile of any chemical compound. Such studies typically involve evaluating the substance in animal models to determine potential adverse effects following acute and long-term exposure.

Acute and Chronic Toxicity Profiles in Animal Models

A thorough review of published scientific literature did not yield any specific studies detailing the acute or chronic toxicity of Dechloro perphenazine (B1679617) in animal models. Standard toxicological metrics, such as the median lethal dose (LD50) following acute administration, have not been publicly documented. Similarly, there is no available information on the effects of repeated or long-term (chronic) exposure to Dechloro perphenazine in any animal species. Therefore, a data table for acute toxicity cannot be generated.

Assessment of Organ-Specific Toxicities

Investigations into the potential for this compound to cause toxicity in specific organs (e.g., hepatotoxicity, nephrotoxicity, neurotoxicity) are not available in the public domain. Histopathological assessments in animal models following exposure to this compound have not been reported in the reviewed literature.

Genotoxicity and Mutagenicity Studies

There are no publicly available studies assessing the genotoxic or mutagenic potential of this compound. Standard assays to determine if the compound can induce gene mutations (e.g., the Ames test) or cause chromosomal damage have not been reported.

Comparative Toxicity with Perphenazine

Direct, comprehensive comparisons of the toxicity profile of this compound with its parent compound, Perphenazine, are lacking in the scientific literature. However, one study investigated the in vitro phototoxic potential of stable photoproducts of several phenothiazines. This research found that the dechlorinated photoproduct of perphenazine exerted phototoxic properties that were similar to those of perphenazine itself. It is important to note that this finding is based on an in vitro model and relates to phototoxicity, and may not be representative of general systemic toxicity in vivo.

Advanced Research Methodologies and Future Directions

Sophisticated Analytical Techniques for Dechloro Perphenazine (B1679617) Research

Precise and reliable analytical methods are fundamental to the study of Dechloro perphenazine. While foundational techniques provide basic quantification, advanced methodologies offer deeper insights into its properties, metabolism, and detection in complex matrices. These sophisticated approaches include high-performance liquid chromatography with advanced detectors, mass spectrometry, novel synthesis techniques, and highly selective extraction polymers.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantitative analysis of phenothiazines. Modern applications have moved beyond standard UV detection to incorporate more sensitive and selective detectors, providing robust and reliable data from complex biological samples.

Reverse-phase HPLC is the most common separation mode. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. For instance, a method developed for the parent compound, perphenazine, utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. researchgate.net

A significant advancement in this area is the use of electrochemical detection. This technique offers high sensitivity for electroactive compounds like phenothiazines. In studies of perphenazine and its metabolites, HPLC with electrochemical detection has been successfully used to determine their concentrations in patient plasma, demonstrating its utility for therapeutic monitoring and pharmacokinetic studies. nih.gov Another method for analyzing perphenazine in plasma utilized a cyano-bonded column with UV detection at 254 nm, showcasing the versatility of HPLC systems. nih.gov

| Parameter | Method 1 (Perphenazine) | Method 2 (Perphenazine) |

| Column | Microsorb-CN | Nucleosil 5-microns C18 |

| Mobile Phase | 85:15 methanol/0.005 M ammonium (B1175870) acetate (B1210297) buffer | Not specified |

| Flow Rate | 1.6 ml/min | Not specified |

| Detection | Ultraviolet (UV) at 254 nm | Electrochemical |

| Application | Analysis in rabbit plasma | Determination in human plasma |

| Reference | nih.gov | nih.gov |

This table presents examples of HPLC conditions used for the analysis of the related compound perphenazine, which are applicable to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the sensitive and specific quantification and identification of drugs and their metabolites in biological matrices. nih.gov This hyphenated technique combines the powerful separation capabilities of LC (often ultra-high-pressure liquid chromatography, UPLC, for faster and more efficient separations) with the mass analysis capabilities of MS/MS, which provides structural information and high selectivity. nih.gov

For phenothiazines like perphenazine, LC-MS/MS methods are typically operated with an electrospray ionization (ESI) source in positive ion mode. nih.govnih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This process is highly selective, as it filters out background noise and interferences, allowing for accurate quantification even at very low concentrations. nih.gov For example, a primary mass transition for perphenazine is from a precursor ion of m/z 404.19 to a product ion of m/z 143.07. researchgate.netnih.gov Monitoring secondary transitions enhances the confidence in analyte identification. nih.gov

The analytical power of LC-MS/MS allows for rapid run times, often under two minutes per sample, which is a significant advantage for high-throughput analysis. nih.gov These methods have been successfully applied to determine the concentration of several antipsychotics, including perphenazine, in serum and plasma. researchgate.netnih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Application | Reference |

| Perphenazine | 404.19 | 143.07 (Primary) | ESI Positive | Serum & Plasma Quantification | researchgate.netnih.gov |

| Perphenazine | 404.19 | 171.11 (Secondary) | ESI Positive | Serum & Plasma Quantification | researchgate.netnih.gov |

This table details the mass spectrometry parameters used for the detection of perphenazine. Similar parameters would be developed for the specific analysis of this compound.

Electrochemical Synthesis and Characterization of Metabolites

Understanding the metabolic fate of a compound is crucial. However, obtaining pure standards of metabolites for analytical and toxicological studies can be a significant challenge. Electrochemical synthesis offers a novel and efficient approach to generate Phase I metabolites of drugs, mimicking the oxidative reactions that occur in the liver. mdpi.comnih.gov

This technique involves applying a controlled electrical current to a solution of the parent drug, inducing oxidation. mdpi.com For phenothiazine (B1677639) derivatives, this method has been successfully used to synthesize S-oxide and S,S-dioxide metabolites, which are common metabolic products. mdpi.comchemrxiv.org The process can be optimized by adjusting the applied current to control the extent of oxidation and maximize the yield of the desired metabolite. mdpi.com The resulting products are then characterized and identified using techniques such as HPLC and mass spectrometry. mdpi.com

The development of a structure-electroactivity relationship (SeAR) helps inform the electrochemical reaction, and the potential for metabolite formation can be rationalized using computational tools like molecular docking to cytochrome P450 enzymes. mdpi.comnih.govchemrxiv.org This approach provides a tractable and scalable method for producing critical metabolite reference standards for compounds within the phenothiazine class. mdpi.comnih.gov

Molecularly Imprinted Polymers for Selective Extraction and Detection

One of the major challenges in analytical chemistry is the isolation of a target analyte from a complex matrix, such as biological fluids or food products. Molecularly Imprinted Polymers (MIPs) are synthetic materials that function as "artificial antibodies," offering high selectivity for a specific target molecule. mdpi.com

MIPs are created by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule—in this case, a phenothiazine derivative. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. mdpi.com These tailored binding sites allow the MIP to selectively rebind the target molecule from a complex sample. mdpi.com

This technology is frequently applied in a sample preparation technique called molecularly imprinted solid-phase extraction (MISPE). In MISPE, the MIP is used as a sorbent to selectively extract the analyte of interest, removing interfering substances and leading to a much cleaner sample for subsequent analysis. mdpi.comresearchgate.net MIPs have been developed for the selective extraction of phenothiazines from various matrices, demonstrating their potential to significantly improve the accuracy and reliability of analytical methods. nih.govoup.com

Computational Chemistry and Modeling Approaches

Alongside experimental techniques, computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. These in silico methods are invaluable for exploring drug-receptor interactions, rationalizing metabolic pathways, and guiding the design of new analytical approaches.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are two key computational techniques used to study the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. mdpi.comrowan.edu

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method calculates the binding affinity, often expressed as a binding energy (e.g., in -kcal/mol), which estimates the strength of the interaction. mdpi.com For phenothiazines, a primary target is the dopamine (B1211576) D2 receptor. patsnap.comdrugbank.com Docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the receptor's binding pocket. This information is critical for understanding the mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and mathematical approach to understanding the relationship between the chemical structure of a compound and its biological activity. ubbcluj.roresearchgate.net These studies are pivotal in modern drug design, allowing researchers to predict the activity of novel molecules and to suggest structural modifications that could enhance desired biological effects. ubbcluj.ro For phenothiazine derivatives, including this compound, QSAR models are developed by correlating variations in their physicochemical properties with changes in their biological efficacy.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. Descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and used to build a mathematical model. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP), among others. researchgate.netuniv-biskra.dz

A typical QSAR study on phenothiazines would involve the following steps:

Data Set Selection : A series of phenothiazine analogs with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are employed to create a mathematical equation that links the descriptors to the biological activity. researchgate.netuniv-biskra.dz

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation (e.g., leave-one-out method) and by using an external set of molecules not included in the model's development. researchgate.net

For instance, a QSAR study on the cytotoxicity of phenothiazine derivatives identified key descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), LogP, and molecular weight as being significant in predicting their activity against Multi-Drug Resistance (MDR). researchgate.net Such models provide valuable insights; for example, a negative coefficient for LogP in the QSAR equation suggests that decreasing the lipophilicity of the molecule could lead to an increase in its specific biological activity. researchgate.net This information is crucial for the rational design of new analogs of this compound with improved therapeutic profiles.

| Descriptor Type | Example Descriptors | Significance in Drug Action |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment (DM), Atomic Charges | Relates to the molecule's ability to accept electrons and participate in electrostatic interactions with biological targets. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the passive transport of the drug across cell membranes and its distribution in the body. ubbcluj.ro |

| Steric/Topological | Molar Refractivity (MR), Molecular Volume (MV), Molecular Weight (MW), Surface Area (SAG) | Describes the size and shape of the molecule, which are critical for binding to a specific receptor site. |

| Hydrogen Bonding | Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA) | Determines the potential for forming specific hydrogen bonds with the target, a key component of drug-receptor interactions. |

Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM)

Advanced computational methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) provide deep insights into the electronic structure and bonding characteristics of molecules like this compound, which are unattainable through experimental means alone. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.comnih.gov It has become a popular tool in medicinal chemistry for determining molecular stability and chemical reactivity. mdpi.com DFT calculations can predict a variety of properties for phenothiazine derivatives, including:

Optimized Molecular Geometry : Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface of the molecule. MEP plots reveal electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which are critical for understanding drug-receptor interactions. tandfonline.comnih.gov

Thermochemical Parameters : DFT can be used to compute parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), which are valuable for assessing properties like antioxidant potential. mdpi.com

For example, DFT studies on phenothiazine derivatives have shown that the HOMO is typically localized on the electron-donating phenothiazine ring system, while the LUMO is situated on the electron-acceptor parts of the molecule. mdpi.com This charge separation is fundamental to their photophysical properties and interactions with biological targets.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. amercrystalassn.orgwikipedia.org Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ(r)) to characterize atomic and bond properties. mdpi.comwikipedia.org Key aspects of QTAIM analysis include:

Bond Critical Points (BCPs) : These are points in the electron density where the gradient is zero, located between two bonded atomic nuclei.

Properties at BCPs : The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic). mdpi.com

Intramolecular Interactions : QTAIM can identify and characterize weaker interactions, such as intramolecular hydrogen bonds, which can significantly influence a molecule's conformation and biological activity. mdpi.com

In the context of this compound, applying DFT and QTAIM would allow researchers to build a detailed electronic and topological profile of the molecule. This would facilitate a deeper understanding of its structure, reactivity, and the specific nature of its interactions with biological targets, thereby guiding the design of more effective and specific analogs. dokumen.pubresearchgate.nete-bookshelf.de

Novel Synthesis Routes for this compound and its Analogs

The development of novel and efficient synthetic routes is crucial for producing this compound and for generating a library of analogs for structure-activity relationship studies. nih.gov Traditional methods for synthesizing the core phenothiazine structure often involve the reaction of a diphenylamine (B1679370) with sulfur. ubbcluj.ro However, modern organic synthesis focuses on developing more versatile and efficient methods.

Recent advancements in the synthesis of phenothiazine derivatives have explored various catalytic and reaction conditions to improve yields, reduce reaction times, and increase molecular diversity. These include:

Transition Metal-Catalyzed Synthesis : Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed for the construction of the phenothiazine tricycle. researchgate.net

Combinatorial Synthesis : This approach allows for the rapid synthesis of a large number of different but structurally related molecules. For phenothiazine analogs, this could involve reacting a common phenothiazine intermediate with a diverse set of amines or acyl chlorides to generate a library of compounds for biological screening. nih.govresearchgate.net

Multi-component Reactions : These reactions involve three or more reactants coming together in a single step to form a product that contains portions of all the reactants. This strategy is highly efficient for building molecular complexity. researchgate.net

The synthesis of specific analogs often involves a multi-step process. For instance, a general route to prepare N-10 substituted phenothiazine derivatives, similar to this compound, might start with the appropriate phenothiazine core. This core is then alkylated at the N-10 position with a linker chain containing a reactive group (e.g., a halide). Finally, this intermediate is reacted with a desired amine, such as a piperazine (B1678402) derivative, to yield the final product. nih.govnih.gov

| Methodology | Description | Advantages | Potential Application for this compound Analogs |

|---|---|---|---|

| Classical Synthesis | Reaction of a diphenylamine with sulfur, followed by functionalization. | Well-established, good for basic scaffold synthesis. | Synthesis of the core phenothiazine ring. |

| Transition Metal Catalysis | Using catalysts like Palladium or Copper for C-N and C-S bond formation to build the heterocyclic ring. researchgate.net | High efficiency, good functional group tolerance, milder reaction conditions. | Efficient construction of diverse phenothiazine cores with various substituents. |

| Combinatorial/Parallel Synthesis | Systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold. researchgate.net | Rapid generation of large libraries of compounds for high-throughput screening. | Creating a wide array of analogs by varying the side chain attached to the piperazine ring. |

| Multi-component Reactions | One-pot reactions where three or more starting materials react to form a single product. researchgate.net | High atom economy, operational simplicity, reduced waste. | Rapid assembly of complex phenothiazine-containing heterocyclic derivatives. |

Development of Green Synthesis Methodologies

In line with the growing emphasis on sustainable chemistry, the development of "green" synthesis methodologies for phenothiazines is an active area of research. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Several innovative green methods have been applied to the synthesis of phenothiazine derivatives:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netresearchgate.net

Ultrasound-Assisted Reactions : Sonication provides mechanical energy that can enhance reaction rates and yields. This technique has been successfully used in the synthesis of heterocyclic compounds containing the phenothiazine scaffold. researchgate.netresearchgate.net

Nanoparticle-Catalyzed Protocols : Using nanoparticles as catalysts can improve reaction efficiency and selectivity. These catalysts can often be easily recovered and reused, adding to the sustainability of the process. researchgate.net

Metal-Free Conditions : Developing synthetic routes that avoid the use of heavy or toxic metal catalysts is a key goal of green chemistry. Iodine-promoted, three-component reactions have been developed for the selective synthesis of phenothiazines from simple starting materials under metal-free conditions.

The application of these green methodologies to the synthesis of this compound and its analogs would not only be environmentally beneficial but could also lead to more cost-effective and efficient manufacturing processes.

Development of Targeted Drug Delivery Systems

For phenothiazine derivatives, nanoparticle-based DDS have emerged as a promising strategy. preprints.org These systems encapsulate or conjugate the drug within a nanocarrier, which alters its pharmacokinetic profile and allows for targeted delivery. Common types of nanocarriers investigated for phenothiazine delivery include:

Polymeric Nanoparticles : These are solid colloidal particles made from biodegradable and biocompatible polymers. For example, nanospheres and micelles created from PLA-based (polylactic acid) polymers have been evaluated as delivery systems for phenothiazine derivatives. preprints.org

Micelles : These are self-assembling core-shell structures formed from amphiphilic block copolymers, such as PLA-PEG (poly(lactide)-polyethylene glycol). The hydrophobic core can effectively encapsulate poorly water-soluble drugs like phenothiazines, while the hydrophilic shell (PEG) provides stability in the bloodstream and prevents rapid clearance by the immune system. preprints.org

Studies have shown that micelles exhibit significantly higher drug-loading properties and more efficient drug release compared to nanospheres for certain phenothiazine derivatives. preprints.org The choice of carrier can have a crucial effect on the drug's cytotoxic potential against cancer cells, highlighting the importance of optimizing the delivery system. preprints.org

In addition to nanoparticles, other cell-based drug delivery systems are being explored. These utilize the natural biological properties of cells like erythrocytes or leukocytes to carry drugs to specific sites, such as areas of inflammation or tumors. mdpi.com For a neuroactive compound like this compound, developing DDS capable of crossing the blood-brain barrier is a particularly important goal for enhancing its therapeutic potential in neurological disorders.

Exploration of this compound in Polypharmacology

Polypharmacology is the concept that a single drug molecule interacts with multiple targets or disease pathways, which can be responsible for both its therapeutic effects and its side effects. plos.org Phenothiazines are classic examples of polypharmacological agents. While Perphenazine is primarily known as a dopamine D2 receptor antagonist, it also exhibits affinity for a range of other receptors, contributing to its broad spectrum of activity. nih.govpediatriconcall.comdrugbank.comresearchgate.net

The potential targets of Perphenazine, and by extension this compound, include:

Dopamine Receptors : Antagonism at D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects. pediatriconcall.com

Serotonin (B10506) Receptors : Activity at various serotonin (5-HT) receptors can modulate the primary antipsychotic effect and influence side effect profiles.

Adrenergic Receptors : Blockade of alpha-adrenergic receptors can lead to side effects such as orthostatic hypotension.

Histamine (B1213489) Receptors : Antagonism of H1 receptors is responsible for the sedative effects of many phenothiazines.

Muscarinic Receptors : Blockade of cholinergic receptors can cause anticholinergic side effects.

Beyond neurotransmitter receptors, recent research has uncovered that phenothiazines interact with other crucial cellular targets. For example, they are known inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates hundreds of other proteins and is involved in cancer cell proliferation. plos.org Additionally, phenothiazines have been shown to activate the tumor suppressor protein phosphatase 2A (PP2A). plos.org The ability to simultaneously modulate multiple targets like CaM and PP2A may underlie some of the anti-cancer properties observed for this class of drugs. plos.org

Integration of Omics Technologies in this compound Research

"Omics" technologies refer to a suite of high-throughput analytical methods that allow for the comprehensive and simultaneous study of a large number of biological molecules. nih.govnih.govresearchgate.net Integrating these technologies into the research of this compound can provide a systems-level understanding of its mechanism of action, identify biomarkers for treatment response, and uncover novel therapeutic targets. ebrary.net

Key omics technologies and their potential applications in this compound research include:

Genomics : This involves studying the complete set of DNA (the genome). Genomic studies can help identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) in drug targets or metabolizing enzymes that may influence an individual's response to this compound.

Transcriptomics : This is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism. Using techniques like RNA sequencing, researchers can analyze how this compound alters gene expression patterns in target cells or tissues, revealing the cellular pathways it modulates.

Proteomics : This field focuses on the large-scale study of proteins (the proteome). Proteomics can be used to identify the proteins that directly bind to this compound or to quantify changes in protein expression and post-translational modifications following drug treatment. nih.gov This can help to elucidate the drug's mechanism of action and identify biomarkers of its effect.

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the metabolome). By analyzing the profile of small-molecule metabolites in biological samples (e.g., plasma, cerebrospinal fluid), metabolomics can map the biochemical changes induced by this compound and identify biomarkers related to its efficacy or side effects. nih.govnih.gov

Proteomics and Metabolomics to Elucidate Biological Impact

Modern "omics" technologies, particularly proteomics and metabolomics, provide powerful tools to investigate the multifaceted biological effects of Dechloroperphenazine. While specific studies on Dechloroperphenazine are not yet prevalent in publicly available research, the application of these methodologies to the broader class of phenothiazines, including the parent compound perphenazine, offers a clear roadmap for future investigations.

Proteomics is the large-scale study of proteins, their structures, and their functions. For a compound like Dechloroperphenazine, proteomic approaches can identify the full spectrum of protein targets beyond its presumed primary mechanism of action. This is crucial as phenothiazines are known for their polypharmacology, interacting with a wide range of receptors and enzymes. plos.org

Target Identification and Validation: Chemical proteomics can be employed to identify the direct binding partners of Dechloroperphenazine in various cell types and tissues. This could confirm expected interactions and uncover novel targets, potentially explaining some of its nuanced effects.

Pathway Analysis: By quantifying changes in protein expression levels in response to Dechloroperphenazine treatment, researchers can map the cellular pathways that are modulated. For instance, studies on other phenothiazines have revealed impacts on signaling pathways involved in cancer progression, such as the Ras-MAPK pathway. plos.org A proteomic analysis of Dechloroperphenazine could delineate its specific influence on such pathways.

Biomarker Discovery: Proteomics can help in identifying biomarkers that predict response or resistance to Dechloroperphenazine treatment. This is particularly relevant in the context of psychiatric disorders, where patient responses to antipsychotics can be highly variable. nih.gov

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This approach provides a functional readout of the physiological state of a cell or organism and can reveal the downstream consequences of drug action.

Metabolic Reprogramming: An untargeted metabolomics approach can reveal global changes in the metabolome following exposure to Dechloroperphenazine. This could uncover alterations in key metabolic pathways, such as energy metabolism or amino acid metabolism, which have been implicated in the effects of other antipsychotics. mdpi.com

Mechanism of Action: By identifying specific metabolic perturbations, researchers can gain deeper insights into the compound's mechanism of action. For example, changes in neurotransmitter metabolite levels could provide direct evidence of its impact on neurochemical pathways.

Toxicity Prediction: Metabolomic profiling can also be a sensitive tool for detecting early signs of toxicity by identifying metabolic signatures associated with cellular stress or damage.

The integration of proteomics and metabolomics data can provide a more holistic understanding of Dechloroperphenazine's biological impact, from its initial protein interactions to the resulting functional changes in cellular metabolism.

Translational Research Perspectives and Challenges

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For Dechloroperphenazine, several translational perspectives exist, alongside significant challenges that need to be addressed.

Perspectives:

Repurposing for New Indications: Phenothiazines have shown potential beyond their traditional use as antipsychotics, including anticancer and antimicrobial activities. plos.orgwikipedia.org Translational research efforts could explore the potential of Dechloroperphenazine in these areas. For example, its impact on cancer cell viability and signaling pathways could be investigated in preclinical models.

Personalized Medicine: The significant inter-individual variability in response to antipsychotic medications highlights the need for a more personalized approach to treatment. Translational studies incorporating pharmacogenomics, proteomics, and metabolomics could help identify patient subpopulations most likely to benefit from Dechloroperphenazine or those at higher risk for adverse effects.

Development of Novel Derivatives: Understanding the structure-activity relationships of Dechloroperphenazine and its metabolites can inform the design of new compounds with improved efficacy and safety profiles. For instance, research on perphenazine's metabolites has shown that they can have different receptor binding affinities compared to the parent drug. nih.govresearchgate.net

Challenges:

"Valley of Death": A significant hurdle in translational research is the "valley of death," the gap between promising preclinical findings and successful clinical trials. sanguinebio.com Overcoming this requires robust preclinical data, validated biomarkers, and well-designed clinical studies.

Regulatory Hurdles: Navigating the regulatory approval process for a new therapeutic indication for an existing compound or a new derivative presents a complex and resource-intensive challenge. cytivalifesciences.com

Lack of Specific Biomarkers: The absence of reliable biomarkers to predict treatment response and monitor efficacy is a major obstacle in the development of drugs for psychiatric disorders. nih.gov

Funding and Resources: Translational research is often a long and expensive process, and securing adequate funding can be a significant challenge. futurebridge.com

Interdisciplinary Collaboration: Effective translational research requires close collaboration between basic scientists, clinicians, and industry partners, which can be difficult to establish and maintain. futurebridge.com

The future development of Dechloroperphenazine as a therapeutic agent will depend on a concerted effort to apply advanced research methodologies to thoroughly characterize its biological effects and to strategically navigate the complex landscape of translational research.

Q & A

How can spectrophotometric methods be optimized for quantifying Dechloro perphenazine in pharmaceutical formulations?

Basic

Spectrophotometric analysis requires validation of parameters such as linearity, precision, and selectivity. For tablet formulations, methods involving oxidation with diperoxyazelaic acid to form sulfoxides improve selectivity by reducing interference from excipients . Critical parameters include maintaining a relative standard deviation (RSD) ≤2% and ensuring excipient-induced absorption changes remain below ±0.005 . Calibration curves should span 10–50 µg/mL, with verification against pharmacopeial standards (e.g., British Pharmacopoeia) for cross-validation .

What statistical approaches resolve contradictions in clinical efficacy data between this compound and atypical antipsychotics?

Advanced

Meta-analytic techniques and mixed-effects models are recommended to address heterogeneity in clinical trials. For instance, the CATIE study compared perphenazine with olanzapine/risperidone using intention-to-treat analysis and adjusted for dropout bias via multiple imputation . Conflicting outcomes (e.g., relapse rates vs. symptom severity) require stratified subgroup analysis and sensitivity testing to control for confounding variables like dosage equivalency and patient adherence .

What validation parameters are critical for developing this compound analytical methods?

Basic

Method validation must include accuracy (recovery studies 95–105%), precision (intra-day RSD <5%), linearity (R² ≥0.995), and robustness to pH/temperature variations . For biological matrices (e.g., serum), spike-and-recovery experiments with deuterated internal standards (e.g., Perphenazine D8) minimize matrix effects . Cross-validation against HPLC or CL methods ensures reproducibility .

How does response surface methodology (RSM) improve chemiluminescence detection sensitivity for this compound?

Advanced

RSM optimizes interdependent variables (e.g., [Ru(phen)₃]²⁺ concentration, flow rate) more efficiently than univariate approaches. A central composite design (CCD) for CL analysis achieved a 0.4 ng/mL detection limit and 1.2–1,300 ng/mL linear range, outperforming single-factor optimization by 40% in sensitivity . Multi-variable interaction plots identify optimal reagent ratios, reducing false positives in serum samples .

What psychometric scales standardize this compound’s antipsychotic efficacy assessment?

Basic

The Positive and Negative Syndrome Scale (PANSS) provides dimensional assessment of symptom domains, with subscales for positive/negative symptoms and general psychopathology . Inter-rater reliability (κ >0.7) and baseline-adjusted scoring mitigate placebo effects in randomized trials . PANSS should be administered at consistent intervals to track longitudinal response .

How to design experiments controlling confounders in this compound’s metabolic stability studies?

Advanced

Use crossover designs with washout periods to isolate metabolic effects from individual variability. Hepatic microsome assays should standardize CYP450 isoforms (e.g., CYP2D6) activity and include control groups with parent perphenazine for direct comparison . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled analogs quantifies metabolites while correcting for ion suppression .

How to address matrix interference in this compound serum analysis?

Basic

Protein precipitation with acetonitrile (1:3 v/v) removes >90% of serum albumin. For residual interference, solid-phase extraction (C18 columns) paired with standard addition calibration improves recovery (95.3–104.0%) . Parallel analysis of unspiked serum blanks corrects for endogenous compounds .

What considerations are vital for cross-over studies on this compound’s receptor kinetics?

Advanced